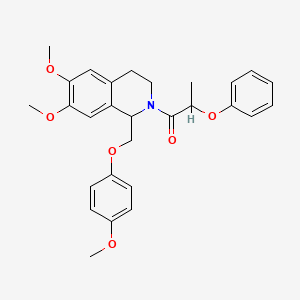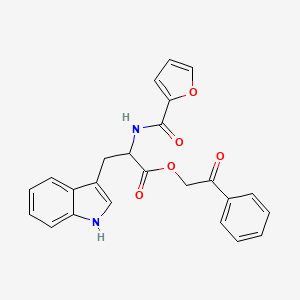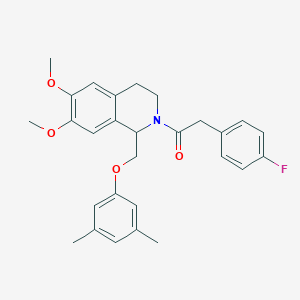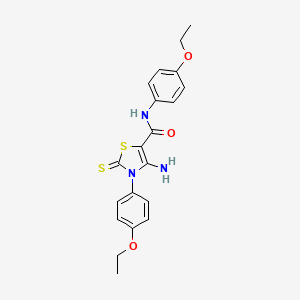
1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6,7-Dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxypropan-1-one is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes multiple methoxy groups and phenoxy substituents. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of 1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxypropan-1-one involves several steps, typically starting with the preparation of the isoquinoline core. The synthetic route often includes:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxylation reactions are carried out using methanol and a suitable catalyst.
Attachment of Phenoxy Groups: Phenoxy substituents are introduced through nucleophilic substitution reactions, often using phenol derivatives and appropriate leaving groups.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, which may require specific catalysts and reaction conditions to ensure high yield and purity
Análisis De Reacciones Químicas
1-(6,7-Dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced isoquinoline derivatives.
Hydrolysis: Acidic or basic hydrolysis can cleave the methoxy or phenoxy groups, yielding corresponding phenols and alcohols
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a modulator of biological pathways, particularly in the context of neurotransmission and receptor activity.
Medicine: Research has indicated its potential use in developing therapeutic agents for neurological disorders due to its interaction with NMDA receptors.
Industry: It is used in the development of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxypropan-1-one involves its interaction with molecular targets such as NMDA receptors. The compound acts as a positive allosteric modulator, enhancing the receptor’s response to neurotransmitters. This modulation affects synaptic plasticity and neurotransmission, which are crucial for learning and memory processes .
Comparación Con Compuestos Similares
1-(6,7-Dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxypropan-1-one can be compared with similar compounds such as:
(3-Chlorophenyl)[3,4-dihydro-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-2(1H)-isoquinolinyl]methanone: This compound also acts as a modulator of NMDA receptors but has different substituents that may affect its potency and selectivity.
N-(2,6-Diethylphenyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-2(1H)-isoquinolinecarbothioamide: Another isoquinoline derivative with distinct functional groups, offering different biological activities and applications
Propiedades
Fórmula molecular |
C28H31NO6 |
|---|---|
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenoxypropan-1-one |
InChI |
InChI=1S/C28H31NO6/c1-19(35-23-8-6-5-7-9-23)28(30)29-15-14-20-16-26(32-3)27(33-4)17-24(20)25(29)18-34-22-12-10-21(31-2)11-13-22/h5-13,16-17,19,25H,14-15,18H2,1-4H3 |
Clave InChI |
SSXUKMKSNIBPPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)OC)OC)OC)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(5-Bromo-2-fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14965788.png)
![2-(benzylsulfanyl)-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14965796.png)
![Ethyl 7-(4-bromophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14965801.png)

![3-(4-chlorophenyl)-N,N,5-trimethyl-2,4-dioxo-1-(2-oxo-2-phenylethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14965809.png)
![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B14965811.png)
![1-(4-ethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14965819.png)
![N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-C]pyrazol-3-YL]-2-phenylbutanamide](/img/structure/B14965820.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B14965827.png)



![9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B14965853.png)
